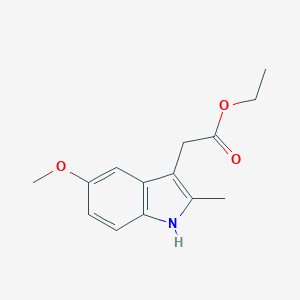

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, which is substituted with a methoxy group at the 5-position, a methyl group at the 2-position, and an ethyl acetate group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis. This method starts with the reaction of 4-methoxyphenylhydrazine hydrochloride with ethyl levulinate. The reaction proceeds under acidic conditions, often using glacial acetic acid and concentrated hydrochloric acid, to form the indole ring system .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the ethyl acetate moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Medicine: Investigated for its role in drug development, particularly in targeting specific receptors and enzymes.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

Indole-3-acetic acid: A natural plant hormone involved in growth and development.

5-methoxy-2-methyl-1H-indole-3-acetic acid: A structurally similar compound with potential biological activities.

Uniqueness: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl acetate group enhances its solubility and reactivity compared to other indole derivatives.

Biological Activity

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound, characterized by its indole structure, has shown promise in various studies for its anticancer, antiviral, and antimicrobial properties. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H17NO3 and features a complex indole ring system with methoxy and methyl substituents that enhance its chemical reactivity and biological interactions. The planar configuration of the indole structure allows for effective π–π stacking interactions with biological macromolecules, which may play a crucial role in its pharmacological effects.

Synthesis

The synthesis of this compound typically involves the Fischer indole synthesis method. This method includes cyclization reactions under acidic conditions, often using solvents like ethanol or butyl acetate. Typical yields from these reactions can exceed 90%, depending on the purity of starting materials and reaction conditions .

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It has been reported to act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways . Additionally, the compound's ability to form hydrogen bonds enhances its interaction with target proteins, potentially increasing its efficacy as a therapeutic agent.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated that it can induce cell death in various cancer cell lines through mechanisms such as apoptosis and methuosis (a form of cell death characterized by cytoplasmic vacuolization) .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 9.73 | Induction of apoptosis |

| GBM (glioblastoma) | 10.0 | Methuosis |

| A549 (lung cancer) | 8.5 | Apoptosis |

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties, although specific viral targets have yet to be extensively characterized. Its structural similarity to other known antiviral agents indicates potential for further investigation in this area.

Antimicrobial Activity

This compound has shown antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of this compound against several cancer cell lines. Results indicated significant growth inhibition at low micromolar concentrations, highlighting its potential as a lead compound for drug development .

- Mechanistic Insights : Another research article detailed the cellular mechanisms through which this compound induces methuosis in glioblastoma cells, suggesting that it may interfere with microtubule dynamics, a common target for anticancer drugs .

- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further exploration into its applications in infectious disease treatment .

Properties

IUPAC Name |

ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-18-14(16)8-11-9(2)15-13-6-5-10(17-3)7-12(11)13/h5-7,15H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEARKLIJNPQCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444086 |

Source

|

| Record name | Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17536-38-8 |

Source

|

| Record name | Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.